Cas no 2024094-48-0 (4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine structure
2024094-48-0 structure
Product name:4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine
CAS No:2024094-48-0
MF:C14H21NS
MW:235.388242483139
CID:6546837
PubChem ID:165478227

4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine
    • 2024094-48-0
    • 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
    • EN300-1074849
    • Inchi: 1S/C14H21NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h6,8,10-11,14-15H,2-5,7,9H2,1H3
    • InChI Key: DJVHTCJZRVRWTM-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC2C1CCCC(C)C1

Computed Properties

  • Exact Mass: 235.13947085g/mol
  • Monoisotopic Mass: 235.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 40.3Ų

4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1074849-2.5g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
2.5g
$1650.0 2023-10-28
Enamine
EN300-1074849-5.0g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0
5g
$2858.0 2023-06-10
Enamine
EN300-1074849-0.05g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
0.05g
$707.0 2023-10-28
Enamine
EN300-1074849-0.1g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
0.1g
$741.0 2023-10-28
Enamine
EN300-1074849-10.0g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0
10g
$4236.0 2023-06-10
Enamine
EN300-1074849-1g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
1g
$842.0 2023-10-28
Enamine
EN300-1074849-10g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
10g
$3622.0 2023-10-28
Enamine
EN300-1074849-1.0g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0
1g
$986.0 2023-06-10
Enamine
EN300-1074849-0.25g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
0.25g
$774.0 2023-10-28
Enamine
EN300-1074849-0.5g
4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
2024094-48-0 95%
0.5g
$809.0 2023-10-28

4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Related Literature

Additional information on 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine

Recent Advances in the Study of 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 2024094-48-0)

The compound 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 2024094-48-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thienopyridine scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.

One of the key areas of investigation has been the compound's interaction with biological targets, particularly in the central nervous system (CNS). Preliminary in vitro and in vivo studies suggest that 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. These findings have sparked interest in its potential application for treating neurological disorders such as Parkinson's disease and depression.

From a synthetic chemistry perspective, recent advancements have been made in optimizing the production of this compound. Researchers have developed more efficient catalytic systems for the cyclization step, significantly improving yield and purity. The use of palladium-catalyzed cross-coupling reactions has been particularly noteworthy, offering a scalable and environmentally friendly approach to synthesis.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. The 3-methylcyclohexyl moiety appears to play a crucial role in receptor binding, while modifications to the thienopyridine core have shown varying effects on potency and selectivity. These findings are guiding the design of novel analogs with improved pharmacological profiles.

In terms of pharmacokinetics, recent animal studies have demonstrated favorable absorption and distribution characteristics of 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine. The compound shows good blood-brain barrier penetration and exhibits a half-life suitable for once-daily dosing in potential clinical applications. However, metabolism studies indicate the need for further optimization to reduce first-pass effects.

The safety profile of this compound has been evaluated in preliminary toxicity studies. While showing generally good tolerability in acute dosing regimens, some concerns have been raised about potential hepatotoxicity with chronic administration. These findings highlight the importance of continued safety evaluation in the development process.

Looking forward, several research groups are exploring the potential of 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine as a scaffold for developing new classes of CNS-active drugs. Its unique structural features and demonstrated biological activity make it a promising candidate for further investigation. Current efforts are focused on identifying more selective analogs and exploring combination therapies with existing medications.

In conclusion, the growing body of research on 4-(3-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS: 2024094-48-0) underscores its potential as a valuable tool compound and potential therapeutic agent. While challenges remain in optimizing its pharmacological profile, the recent advances in synthesis, SAR understanding, and biological evaluation provide a solid foundation for future development in this exciting area of medicinal chemistry.

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